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Compound of Interest

Compound Name:
2,5-Dimethyl-2,3-dihydropyridazin-

3-one

CAS No.: 337956-28-2

Cat. No.: B2806485 Get Quote

Executive Summary: The Isomer Challenge
The molecular formula C6H8N2O (MW 124.14 Da) represents a critical junction in organic

synthesis and natural product chemistry. It corresponds to two distinct classes of compounds

often encountered in drug development and flavor chemistry:

4,6-Dimethyl-2-pyrimidinol (also 4,6-dimethyl-2(1H)-pyrimidinone): A common

pharmaceutical intermediate and tautomeric scaffold.

2-Methoxy-3-methylpyrazine: A potent odorant and flavor compound (found in wine,

vegetables) with a "green" bell-pepper profile.

Distinguishing these isomers via Mass Spectrometry (MS) requires more than accurate mass; it

demands a mechanistic understanding of fragmentation pathways. This guide provides a direct

comparison of their Electron Ionization (EI) fragmentation patterns, highlighting diagnostic ions

that serve as "fingerprints" for structural elucidation.

Comparative Analysis: Pyrimidinol vs. Pyrazine
The core difference lies in the stability of the ring system and the lability of exocyclic groups.

Compound A: 4,6-Dimethyl-2-pyrimidinol[1]
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Structure: A pyrimidine ring with a hydroxyl/keto group and two methyls.

Tautomerism: Exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone)

forms. The keto form drives the loss of Carbon Monoxide (CO).

Diagnostic Event: The loss of CO (28 Da) to form m/z 96.

Compound B: 2-Methoxy-3-methylpyrazine[2][3][4]
Structure: A pyrazine ring with a methoxy ether and a methyl group.[1]

Lability: The methoxy group is prone to radical cleavage.

Diagnostic Event: The loss of a Methyl radical (15 Da) to form a highly stable cyclic amide

cation at m/z 109.

Summary Table: Key Fragment Ions (m/z)

Fragment Ion (m/z)
Compound A: 4,6-
Dimethyl-2-
pyrimidinol

Compound B: 2-
Methoxy-3-
methylpyrazine

Diagnostic
Significance

124 (M⁺) 100% (Base Peak) 40–80%

Molecular Ion.[2]

Stable in both, but

often base peak in

Pyrimidinol.

109 (M - 15) ~33% 100% (Base Peak)

[M-CH₃]⁺. Dominant in

Pyrazine due to

methoxy cleavage.

96 (M - 28) ~22% < 5% (Negligible)

[M-CO]⁺. Diagnostic

for Pyrimidinol (Keto

form).[3]

82 ~5% < 5%

Ring

contraction/fragmentat

ion.

53/54 ~3% ~15%
Ring fragmentation

(C₂H₂N₂ vs C₃H₃N).
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Mechanistic Fragmentation Pathways
Pathway A: 4,6-Dimethyl-2-pyrimidinol (The "CO
Ejection")
The fragmentation is driven by the keto-tautomer. The molecular ion (m/z 124) loses a methyl

radical (m/z 109), but the defining step is the expulsion of neutral CO from the ring system,

yielding the odd-electron ion at m/z 96.

Molecular Ion
[C6H8N2O]+.

m/z 124

[M - CH3]+
m/z 109- CH3• (15)

[M - CO]+.
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- N fragment
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Figure 1: Fragmentation pathway of 4,6-Dimethyl-2-pyrimidinol highlighting the diagnostic loss

of CO.

Pathway B: 2-Methoxy-3-methylpyrazine (The "Ether
Cleavage")
The driving force is the cleavage of the O-Methyl bond. This alpha-cleavage is energetically

favorable, producing a resonance-stabilized cation at m/z 109 (isoelectronic with a quinone-

type structure). Further loss of CO is possible but less favorable than in the pyrimidinone.
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Figure 2: Fragmentation pathway of 2-Methoxy-3-methylpyrazine dominated by methoxy group

cleavage.

Experimental Protocols
To replicate these results, use the following standardized workflows.

Protocol A: Solid Sample (Pyrimidinol)
Applicability: 4,6-Dimethyl-2-pyrimidinol (Solid, MP ~200°C).[4]

Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

Introduction: Direct Insertion Probe (DIP) is preferred due to high melting point, or GC-MS if

derivatized.

GC-MS Settings (if underivatized):

Column: DB-5ms or equivalent (30m x 0.25mm).

Inlet: 250°C, Split 20:1.

Temp Program: 100°C (1 min) -> 20°C/min -> 280°C.

Ion Source: EI, 70 eV, 230°C.

Validation: Look for the m/z 96 peak. If absent, check for thermal degradation or inlet activity.

Protocol B: Volatile Liquid (Methoxypyrazine)
Applicability: 2-Methoxy-3-methylpyrazine (Liquid, BP ~160°C).

Preparation: Dilute 1 µL of sample in 10 mL Dichloromethane (DCM). Note: Potent odorant;

handle in fume hood.

Introduction: Liquid Injection GC-MS.

GC-MS Settings:
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Column: DB-Wax or DB-5ms.

Inlet: 220°C, Split 50:1 (prevent detector saturation).

Temp Program: 40°C (2 min) -> 10°C/min -> 200°C.

Ion Source: EI, 70 eV, 230°C.

Validation: Confirm Base Peak at m/z 109. Check for "bell pepper" odor if seal leaks

(subjective confirmation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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